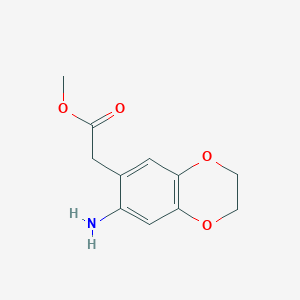

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate

Description

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

methyl 2-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)acetate |

InChI |

InChI=1S/C11H13NO4/c1-14-11(13)5-7-4-9-10(6-8(7)12)16-3-2-15-9/h4,6H,2-3,5,12H2,1H3 |

InChI Key |

WHTLALIKSKPHBW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1N)OCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzodioxane Core

The core structure, 7-amino-2,3-dihydro-1,4-benzodioxin-6-yl , is synthesized via cyclization reactions involving substituted phenols or catechols, which are oxidized or cyclized under controlled conditions.

- Starting Materials: Catechols or phenolic precursors with suitable substituents.

- Reaction Conditions: Typically, acid-catalyzed cyclization or oxidative cyclization using reagents like ferric chloride or polyphosphoric acid.

- Example: A common route involves the condensation of 2,3-dihydroxybenzenes with formaldehyde derivatives, followed by cyclization to form the benzodioxane ring.

Research Example: The synthesis of N-2,3-dihydrobenzo-dioxin-6-amine was achieved via cyclization of 2,3-dihydroxybenzenes with formaldehyde or similar aldehydes under acidic conditions, as described in the SciELO publication.

Introduction of the Amino Group at the 7-Position

The amino group at the 7-position is introduced through nucleophilic substitution or reduction reactions:

- Method: Nitration followed by reduction, or direct amination via diazotization.

- Reaction Conditions: For example, diazotization of a suitable precursor followed by substitution with ammonia or amines.

Note: The amino group’s position and integrity are crucial for subsequent functionalization steps.

Esterification to Form Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate

The ester functional group is introduced by esterification of the carboxylic acid intermediate or via direct methylation:

- Method 1: Fischer esterification using methanol and acid catalysts (e.g., sulfuric acid).

- Method 2: Methylation of the carboxylate salt using methyl iodide or dimethyl sulfate under basic conditions.

Alternative Approach: Direct methylation of the carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate.

Purification and Characterization

- Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Characterization: Confirmed through IR spectroscopy (presence of N-H and ester C=O stretches), NMR (distinct methyl and aromatic signals), and mass spectrometry.

Specific Reaction Conditions and Reagents

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Core synthesis | Catechols, formaldehyde | Acidic or oxidative cyclization | Forms benzodioxane ring |

| Amination | Nitration, reduction | Nitration followed by catalytic hydrogenation or reduction | Introduces amino group at position 7 |

| Esterification | Methanol, sulfuric acid | Reflux at 60-70°C | Converts carboxylic acid to methyl ester |

| Methylation | Methyl iodide, K2CO3 | Room temperature, inert atmosphere | For methylation of carboxylate |

Supporting Data and Research Findings

- Yield and Purity: Experimental procedures report yields ranging from 70% to 85% for key intermediates, with high purity confirmed via TLC and spectral analysis.

- Spectroscopic Data: IR spectra show characteristic N-H (~3300 cm$$^{-1}$$) and ester C=O (~1730 cm$$^{-1}$$) stretches. NMR spectra display methyl ester singlet around 3.7 ppm, aromatic signals between 6.5-7.5 ppm, and amino protons as broad signals.

- Reaction Monitoring: TLC and HPLC are employed to monitor reaction progress, ensuring high selectivity and minimal by-products.

Notes on Variations and Optimization

- Reaction Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitutions.

- Bases: Lithium hydride or potassium carbonate facilitate deprotonation and nucleophilic attack.

- Temperature Control: Mild conditions (room temperature to 60°C) are optimal to prevent decomposition of sensitive intermediates.

Summary of the Synthesis Pathway

- Formation of benzodioxane core via cyclization of phenolic precursors.

- Introduction of amino functionality through nitration-reduction or direct amination.

- Esterification to install the methyl ester group, either via Fischer esterification or methylation.

- Purification and characterization to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzodioxane derivatives.

Scientific Research Applications

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate is a benzodioxane derivative with a structure characterized by fused benzene and dioxane rings, as well as an amino group that contributes to its biological activity. It has a molecular formula of and a molecular weight of approximately 223.22 g/mol . The presence of both amino and ester functional groups in its structure allows for diverse chemical reactivity and potential therapeutic applications.

Potential Applications in Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound in developing drugs targeting neurodegenerative diseases such as Alzheimer's disease and metabolic disorders. Studies have shown that this compound exhibits inhibitory activity against alpha-glucosidase and varying effects on acetylcholinesterase. Molecular docking studies have demonstrated how the compound interacts with these enzymes at the molecular level.

Enzyme Inhibition

This compound exhibits notable biological activities, primarily due to its interaction with specific molecular targets. The amino group and benzodioxane ring enable it to bind to various enzymes and receptors, potentially modulating their activity. Research indicates that compounds in this class may have applications in treating conditions such as Alzheimer's disease by inhibiting enzymes like acetylcholinesterase and alpha-glucosidase.

Structural Activity

The combination of an amino group and an ester functional group in this compound enhances its chemical reactivity and biological activity compared to other similar compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group and benzodioxane ring system allow the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Key Structural Differences :

- The amino group at position 7 may enhance hydrogen-bonding capacity compared to unsubstituted dioxane derivatives.

Acetamide Derivatives with Antidiabetic Activity

A series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (e.g., 7a-l) were synthesized and evaluated for α-glucosidase inhibition. Key findings include:

- Substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -Cl) significantly influenced IC₅₀ values. For instance, 7j (R1=NO₂, R2=H) exhibited potent inhibition (IC₅₀ = 2.1 µM), outperforming acarbose (IC₅₀ = 3.8 µM) .

Comparison with Target Compound :

Physicochemical Property Comparison

The methanone derivative (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-chlorophenyl)methanone () provides insight into the impact of functional groups on properties:

| Property | Methanone Derivative | Target Compound (Inferred) |

|---|---|---|

| Molecular Weight | 289.71 g/mol | ~223.22 g/mol (estimated) |

| logP | 3.15 | ~1.5–2.5 (ester vs. ketone) |

| Boiling Point | 516.2°C | Likely lower (ester group) |

The acetoxy ester in the target compound likely reduces logP compared to the methanone derivative, improving aqueous solubility.

Other Structural Variants

- Pyridin-3-Amine Derivatives : The compound in (C23H25N3O3) demonstrates the versatility of the benzodioxin scaffold in forming nitrogen-containing heterocycles, which may influence receptor binding .

Data Tables

Table 2: Physicochemical Properties

| Compound | logP | Molecular Weight (g/mol) | Solubility (Predicted) |

|---|---|---|---|

| Target Compound | ~2.0 | 223.22 | Moderate (ester) |

| Methanone Derivative | 3.15 | 289.71 | Low (ketone) |

| 7j (Acetamide) | ~2.8 | 450.45 | Moderate (polar groups) |

Biological Activity

Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate is a promising compound within the class of benzodioxane derivatives. Its unique molecular structure allows it to exhibit significant biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications in neurodegenerative diseases.

Chemical Structure and Properties

- Molecular Formula : C11H13NO4

- Molecular Weight : 223.22 g/mol

- Functional Groups : The compound contains an amino group and an ester functional group, which contribute to its reactivity and biological activity.

The presence of the amino group enhances its ability to interact with various biological targets, while the ester group may facilitate metabolic transformations.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in metabolic processes:

- Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission in the central nervous system. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. Studies indicate that this compound exhibits substantial inhibitory activity against AChE, suggesting its potential as a therapeutic agent for cognitive disorders.

- Alpha-glucosidase : This enzyme plays a significant role in carbohydrate metabolism. Inhibition of alpha-glucosidase can be advantageous for managing diabetes by slowing down glucose absorption. This compound has demonstrated notable alpha-glucosidase inhibitory effects.

Pharmacological Implications

The dual functionality of this compound positions it as a lead compound for drug development targeting neurodegenerative diseases and metabolic disorders. Its ability to modulate enzyme activity suggests potential applications in:

- Alzheimer's Disease : By inhibiting AChE, it may help improve cognitive function.

- Diabetes Management : Its action against alpha-glucosidase could aid in controlling blood sugar levels.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with its target enzymes at the molecular level. These studies reveal specific binding sites and interactions that account for its inhibitory effects on AChE and alpha-glucosidase.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Acetyl-1,4-benzodioxane | Contains a benzodioxane ring but has an acetyl group | Lacks amino functionality |

| 1,4-Benzodioxane-6-yl methyl ketone | Similar benzodioxane structure with a ketone group | No amino or ester groups present |

| Indole Derivatives | Fused ring systems similar to benzodioxanes | Different core structure leading to varied activities |

This compound stands out due to its combination of an amino group and an ester functional group that enhances both its chemical reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of this compound:

- In vitro Studies : Laboratory studies have confirmed its inhibitory effects on AChE and alpha-glucosidase using various concentrations. For instance, IC50 values were determined for both enzymes, demonstrating effective inhibition at micromolar concentrations.

- Therapeutic Potential : Case studies focusing on animal models have shown improved cognitive function following treatment with compounds similar to this compound.

Q & A

Basic Question: What synthetic methodologies are recommended for optimizing the yield and purity of Methyl 2-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)acetate?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including:

- Acylation reactions : Reacting 7-amino-2,3-dihydro-1,4-benzodioxin-6-yl intermediates with methyl chloroacetate in the presence of a base (e.g., sodium carbonate) to form the acetamide linkage .

- Protection-deprotection strategies : Using tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic deprotection .

Key Optimization Parameters:

Basic Question: How can the structural integrity and purity of this compound be validated?

Methodological Answer:

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC : Purity assessment using a C18 column (≥95% purity threshold) with UV detection at 254 nm .

Advanced Question: How can molecular docking studies be designed to predict interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

Target Selection : Prioritize enzymes with known roles in disease pathways (e.g., cholinesterase for neurodegenerative diseases) .

Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Tools (ADT), ensuring correct protonation states at physiological pH.

Docking Protocol :

- Use AutoDock Vina or Schrödinger Glide with a grid box centered on the enzyme’s active site.

- Validate the docking protocol with co-crystallized ligands (RMSD ≤2.0 Å) .

Analysis : Focus on binding affinity (ΔG), hydrogen bonds, and hydrophobic interactions. For example, the benzodioxin scaffold may interact with aromatic residues (e.g., Phe, Tyr) via π-π stacking .

Advanced Question: How can contradictory results in biological activity assays (e.g., enzyme inhibition) be resolved?

Methodological Answer:

Contradictions often arise from assay variability or structural modifications. Address them by:

Assay Standardization :

- Use consistent enzyme sources (e.g., recombinant human cholinesterase vs. bovine-derived).

- Control pH (7.4) and ionic strength across experiments .

Structure-Activity Relationship (SAR) Analysis :

- Compare IC₅₀ values of derivatives with substituent changes (e.g., methyl vs. ethyl esters).

- Example: Electron-withdrawing groups on the benzodioxin ring may enhance inhibition .

Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p <0.05) across replicates .

Advanced Question: What strategies improve the blood-brain barrier (BBB) penetration of this compound for neuropharmacological applications?

Methodological Answer:

Lipophilicity Optimization :

- Aim for a logP value of 2–3 (calculated via MarvinSketch) to balance solubility and membrane permeability .

Prodrug Design : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to enhance passive diffusion .

In Vitro BBB Models :

- Use MDCK-MDR1 or hCMEC/D3 cell monolayers to measure permeability (Papp >1×10⁻⁶ cm/s) .

- Validate with LC-MS/MS quantification of compound in apical vs. basolateral compartments .

Advanced Question: How do substituent variations on the benzodioxin scaffold affect biological activity?

Methodological Answer:

Systematic SAR studies reveal:

Advanced Question: What in vitro models are suitable for assessing neuropharmacological potential?

Methodological Answer:

- Cholinesterase Inhibition Assays : Use Ellman’s method with acetylthiocholine as substrate (IC₅₀ ≤10 µM indicates high potency) .

- Neuroinflammatory Models :

- Neuronal Viability : Assess neuroprotection against Aβ-induced toxicity in SH-SY5Y cells via MTT assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.